3-Bromo-4-methyloxolan-2-one
Description
3-Bromo-4-methyloxolan-2-one is a heterocyclic organic compound belonging to the oxolan-2-one (γ-lactone) family. Its structure features a five-membered lactone ring substituted with a bromine atom at the 3-position and a methyl group at the 4-position (Figure 1). The bromine atom introduces electrophilic reactivity, while the methyl group influences steric and electronic properties, making it a versatile intermediate for nucleophilic substitutions or ring-opening reactions .
Figure 1: Structure of this compound.
Properties
CAS No. |
33693-68-4 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
3-bromo-4-methyloxolan-2-one |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-8-5(7)4(3)6/h3-4H,2H2,1H3 |
InChI Key |
OEXUHHGBLDHIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the bromination of 4-methyloxolan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light conditions . The reaction typically proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to 4-methyloxolan-2-one by using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: 3-Hydroxy-4-methyloxolan-2-one, 3-Amino-4-methyloxolan-2-one.
Reduction: 4-Methyloxolan-2-one.
Oxidation: 3-Bromo-4-methyloxolan-2-carboxylic acid.
Scientific Research Applications
3-Bromo-4-methyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyloxolan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-Bromo-4-methyloxolan-2-one, a comparative analysis with structurally analogous γ-lactones is provided below. Key differences in substituents, reactivity, and applications are highlighted.
Structural Analogs and Substituent Effects
Reactivity and Functional Group Analysis
- Bromine vs. Methoxy/Hydroxy Groups : The bromine in this compound enables facile nucleophilic substitution (e.g., Suzuki coupling), whereas methoxy/hydroxy substituents in analog promote hydrogen bonding and antioxidant behavior.
- Steric Effects : The 4-methyl group in the target compound reduces ring strain compared to bulkier aryl-substituted analogs (e.g., ), enhancing stability during storage.
- Electrophilicity: Bromine’s electron-withdrawing nature increases the lactone’s susceptibility to nucleophilic attack at the carbonyl carbon, a property less pronounced in non-halogenated analogs .
Research Findings
- Synthetic Utility : this compound has been used in Pd-catalyzed cross-coupling reactions to generate biaryl lactones, a scaffold prevalent in bioactive molecules .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate a melting point of ~85°C for the target compound, lower than aryl-substituted analogs (e.g., 110°C for ), likely due to reduced π-stacking interactions.
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) dissolve this compound more effectively than its fluorophenyl analog , attributed to the methyl group’s lipophilicity.
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